molecular formula C14H30O2 B14326746 12-Methyltridecane-1,12-diol CAS No. 109183-00-8

12-Methyltridecane-1,12-diol

Cat. No.: B14326746
CAS No.: 109183-00-8
M. Wt: 230.39 g/mol
InChI Key: DXZGQHKKYYQCBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

12-Methyltridecane-1,12-diol: is an organic compound characterized by a long carbon chain with two hydroxyl groups (-OH) at the terminal positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 12-Methyltridecane-1,12-diol can be synthesized through several methods. One common approach involves the dihydroxylation of alkenes. This process can be carried out using osmium tetroxide or potassium permanganate, which adds hydroxyl groups to the double bond of an alkene, resulting in the formation of a diol .

Industrial Production Methods: In industrial settings, the production of this compound often involves the reduction of diketones using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). These agents effectively reduce the carbonyl groups to hydroxyl groups, yielding the desired diol .

Chemical Reactions Analysis

Types of Reactions: 12-Methyltridecane-1,12-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products:

    Oxidation: Aldehydes, ketones

    Reduction: Alkanes

    Substitution: Alkyl halides

Mechanism of Action

The mechanism of action of 12-Methyltridecane-1,12-diol involves its ability to participate in various chemical reactions due to the presence of hydroxyl groups. These hydroxyl groups can form hydrogen bonds, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Uniqueness: 12-Methyltridecane-1,12-diol is unique due to its long carbon chain and terminal hydroxyl groups, which impart distinct physical and chemical properties. These properties make it suitable for specialized applications in various fields, including advanced materials and chemical synthesis .

Properties

CAS No.

109183-00-8

Molecular Formula

C14H30O2

Molecular Weight

230.39 g/mol

IUPAC Name

12-methyltridecane-1,12-diol

InChI

InChI=1S/C14H30O2/c1-14(2,16)12-10-8-6-4-3-5-7-9-11-13-15/h15-16H,3-13H2,1-2H3

InChI Key

DXZGQHKKYYQCBW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCCCCCCCCCCO)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.